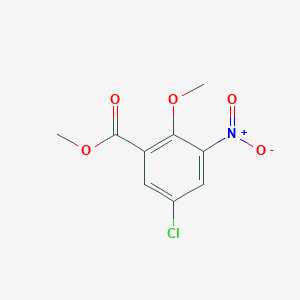![molecular formula C11H11N5 B3330029 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65796-36-3](/img/structure/B3330029.png)
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Overview
Description
8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a chemical compound known for its significant biological activities. It is a privileged chemical scaffold that has been explored for various applications, particularly in medicinal chemistry .
Preparation Methods
The synthesis of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves regioselective mono-N-acylation. This method allows for the preparation of a focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines, which can be screened for biological activities . The reaction conditions typically involve the use of specific acylating agents and catalysts to achieve the desired regioselectivity.
Chemical Reactions Analysis
8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound has shown significant anti-tumor activity, making it a candidate for cancer research.
Medicine: Its anti-cancer properties have been explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for folate biosynthesis . This inhibition leads to the disruption of cellular processes, particularly in rapidly dividing cells, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine can be compared with other similar compounds, such as:
7H-pyrrolo[3,2-f]quinazoline-1,3-diamine: This compound shares a similar core structure but lacks the methyl group at the 8th position.
1,3-diamino-7H-pyrrolo[3,2-f]quinazoline: Another related compound with variations in the amino group positions. The uniqueness of this compound lies in its enhanced biological activity and specificity due to the presence of the methyl group.
Properties
IUPAC Name |
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZWUWIEIFOOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
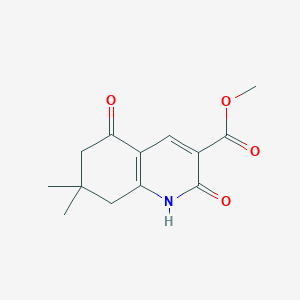
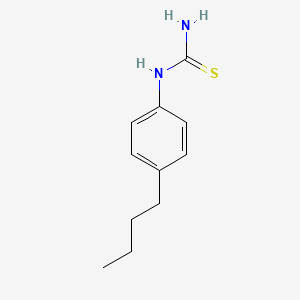

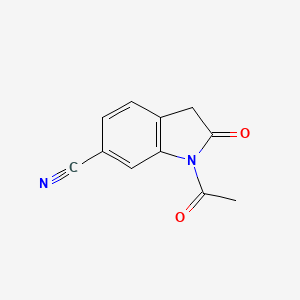

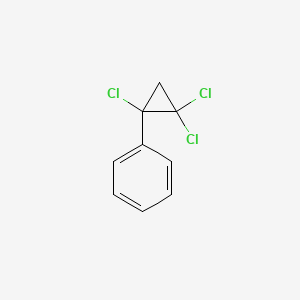
![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

